ZL-Pin01
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Overview
Description
ZL-Pin01 is a highly potent covalent inhibitor of peptidyl-prolyl isomerase NIMA-interacting-1 (Pin1). This compound has shown significant potential in disrupting the interaction between Pin1 and its substrates, with an IC50 value of 1.33 μM . Pin1 is known to activate numerous cancer-driving pathways, making this compound a valuable tool in cancer research .
Preparation Methods
The synthesis of ZL-Pin01 involves the covalent modification of Pin1 at Cys113. The synthetic route includes screening an in-house library to identify the hit compound, followed by structure-guided optimization . The crystallographic study played a crucial role in this process, leading to the development of ZL-Pin13, a more potent inhibitor with an IC50 of 0.067 μM .
Chemical Reactions Analysis
ZL-Pin01 undergoes covalent modification reactions, particularly targeting the cysteine residue at position 113 of Pin1 . The major product formed from this reaction is the covalently modified Pin1. The reaction conditions typically involve the use of specific reagents that facilitate the covalent bonding between this compound and Pin1 .
Scientific Research Applications
ZL-Pin01 has a wide range of applications in scientific research. It is primarily used in cancer research due to its ability to inhibit Pin1, which is involved in activating multiple cancer-driving pathways . Additionally, this compound is used as a probe to study the functional roles of Pin1 in various biological processes . Its effectiveness in inhibiting the proliferation of cancer cells and downregulating Pin1 substrates makes it a valuable tool in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of ZL-Pin01 involves the covalent modification of Pin1 at the cysteine residue at position 113 . This modification disrupts the interaction between Pin1 and its substrates, thereby inhibiting the activation of cancer-driving pathways . The conformational change induced by the inhibitor further enhances its effectiveness in inhibiting Pin1 .
Comparison with Similar Compounds
ZL-Pin01 is unique in its high potency and specificity in inhibiting Pin1. Similar compounds include ZL-Pin13, which is a more potent inhibitor with an IC50 of 0.067 μM . Other compounds that target Pin1 include various covalent inhibitors identified through structure-guided optimization .
Properties
Molecular Formula |
C14H17ClN2O3S |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
8-(2-chloroacetyl)-4-(furan-2-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H17ClN2O3S/c15-8-12(18)16-5-3-14(4-6-16)17(13(19)10-21-14)9-11-2-1-7-20-11/h1-2,7H,3-6,8-10H2 |
InChI Key |
JVOXTZLPLJUOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12N(C(=O)CS2)CC3=CC=CO3)C(=O)CCl |
Origin of Product |
United States |
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